E-Endoxifen, also known as (E)-Endoxifen, is a key metabolite of the drug tamoxifen, which is commonly used in the treatment of hormone-receptor-positive breast cancer. [, , , ] E-Endoxifen belongs to the class of selective estrogen receptor modulators (SERMs) and exhibits a higher binding affinity for estrogen receptors compared to tamoxifen itself. [, , , ] This characteristic makes E-Endoxifen a subject of significant interest in scientific research, particularly in the context of breast cancer treatment efficacy and inter-individual variability in drug response.
Endoxifen is primarily derived from tamoxifen through metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6. The classification of endoxifen as a SERM indicates its dual action—it can function as both an estrogen antagonist and agonist depending on the target tissue. This property is crucial for its therapeutic efficacy in breast cancer treatment, where it inhibits estrogen-dependent tumor growth while maintaining some estrogen-like effects in other tissues.
The synthesis of (E)-4-Hydroxy-N-desmethyl Tamoxifen can be accomplished through various methods, often involving multi-step organic reactions. A notable synthetic route includes:
The synthesis is characterized by careful control of reaction conditions such as temperature, solvent choice, and reaction time to favor the desired isomeric form while minimizing byproducts .
The molecular formula of (E)-4-Hydroxy-N-desmethyl Tamoxifen is C₁₉H₁₉NO₂, with a molecular weight of approximately 307.36 g/mol. The structure features:
The compound exists in two geometric isomers (E and Z), with the E-isomer being more stable in solution due to steric factors that reduce torsional strain .
(E)-4-Hydroxy-N-desmethyl Tamoxifen participates in several chemical reactions:
These reactions are crucial for understanding both its pharmacokinetics and pharmacodynamics in clinical settings.
The mechanism of action for (E)-4-Hydroxy-N-desmethyl Tamoxifen primarily involves binding to estrogen receptors (ERs). Upon binding:
This dual action contributes significantly to its therapeutic profile, allowing it to effectively reduce tumor growth while minimizing adverse effects associated with complete estrogen blockade .
(E)-4-Hydroxy-N-desmethyl Tamoxifen exhibits several notable physical and chemical properties:
These properties are essential for formulation development and determining appropriate storage conditions .
The primary application of (E)-4-Hydroxy-N-desmethyl Tamoxifen lies in its use as an effective treatment option for hormone receptor-positive breast cancer. Key applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2